3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a p-tolyl group and a piperazine ring bearing a 4-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. For instance, reacting 1,4-diketones with hydrazine hydrate under reflux conditions can yield the pyridazine ring.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazine is treated with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction. The pyridazine derivative can be reacted with piperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperazine ring and the sulfonyl group makes it a candidate for the development of drugs targeting central nervous system disorders, such as schizophrenia and depression. Additionally, its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the brain. The sulfonyl group can enhance the binding affinity and specificity of the compound, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the p-tolyl group and the sulfonyl piperazine moiety provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-16-2-4-17(5-3-16)20-10-11-21(24-23-20)25-12-14-26(15-13-25)29(27,28)19-8-6-18(22)7-9-19/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEALUVLPQUDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.